4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with phenol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol can be compared with other similar compounds, such as:
4-[(3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl]phenol: This compound has a similar structure but differs in the isoxazole ring’s substitution pattern.
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]phenol: Another structurally related compound with different substitution on the phenol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-12(9(2)15-13-8)7-10-3-5-11(14)6-4-10/h3-6,14H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYQBSFMDEVIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377364 |
Source
|
Record name | 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-06-3 |
Source
|
Record name | 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.